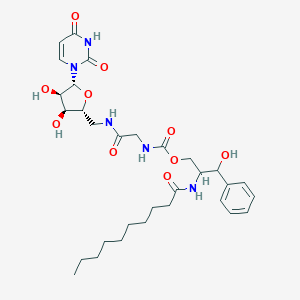
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAPD and has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of DAPD involves the inhibition of viral DNA synthesis through the incorporation of DAPD into the viral DNA chain. This incorporation results in the termination of the DNA chain and the inhibition of viral replication. Additionally, DAPD inhibits the cellular enzymes involved in the synthesis of nucleotides and nucleosides, leading to the inhibition of DNA synthesis and cell growth.
生化和生理效应
DAPD has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Additionally, DAPD has been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. DAPD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
DAPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DAPD has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of DAPD in lab experiments. DAPD can be toxic to cells at high concentrations, and its effects on normal cells are not well understood. Additionally, DAPD is not effective against all viruses and may require combination therapy with other antiviral agents.
未来方向
There are several future directions for the study of DAPD. One area of research is the development of new analogs of DAPD with improved antiviral and anticancer activity. Additionally, the use of DAPD in combination therapy with other antiviral agents is an area of ongoing research. Finally, the study of the biochemical and physiological effects of DAPD on normal cells is an important area of future research.
合成方法
The synthesis of DAPD involves the reaction of 5'-deoxyuridine with N-(2-decanoylamino-3-hydroxy-3-phenylpropionyl)glycine in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the carboxyl group of the glycine molecule and the amino group of the uridine molecule. The resulting product is then purified through a series of chromatography steps to obtain pure DAPD.
科学研究应用
DAPD has been extensively studied for its potential applications in scientific research. It has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. DAPD has also been shown to have anticancer activity through the inhibition of DNA synthesis. Additionally, DAPD has been used as a tool for studying the metabolism of nucleotides and nucleosides in cells.
属性
CAS 编号 |
149970-61-6 |
|---|---|
产品名称 |
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine |
分子式 |
C31H45N5O10 |
分子量 |
647.7 g/mol |
IUPAC 名称 |
[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1 |
InChI 键 |
BGHIQDBPGOFVES-KPVDWXPUSA-N |
手性 SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
规范 SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
同义词 |
5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine PP 36 PP-36 PP36 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



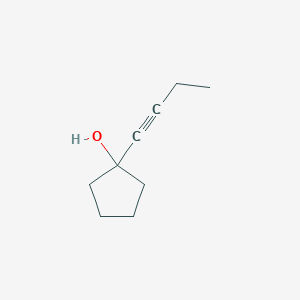
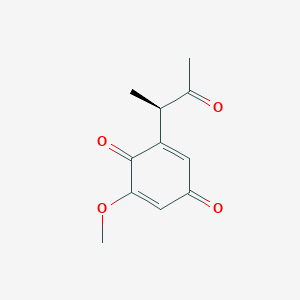
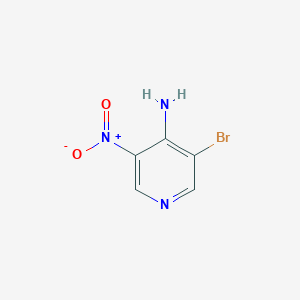
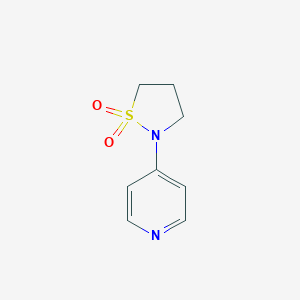
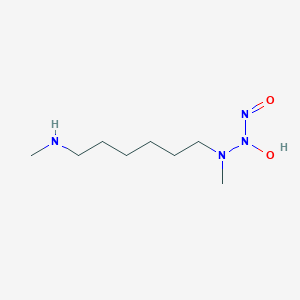
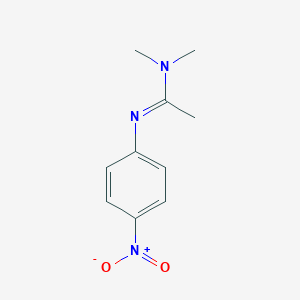
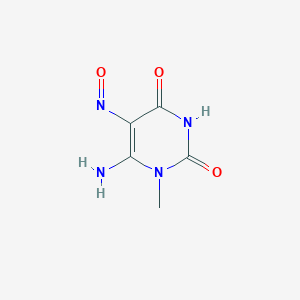
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)
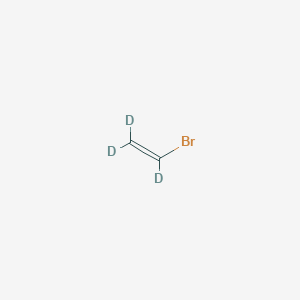
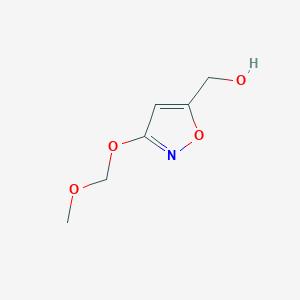
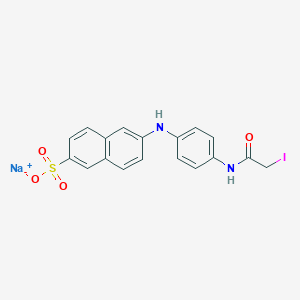
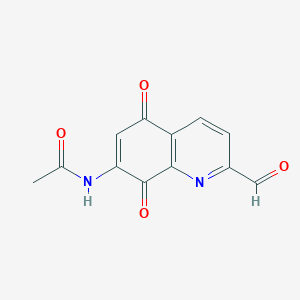
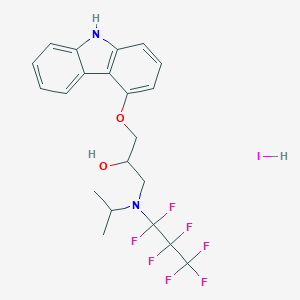
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)